REACTION_CXSMILES
|
C(O)(=O)C.C(O)(=O)C.IC1C=CC=CC=1.[CH2:16]([C:18]1([CH2:24][CH2:25][OH:26])[CH2:23][CH2:22][CH2:21][CH2:20][CH2:19]1)[CH3:17].CC1(C)N([O])C(C)(C)CCC1.C(OCC)C>C(Cl)Cl>[CH2:16]([C:18]1([CH2:24][CH:25]=[O:26])[CH2:19][CH2:20][CH2:21][CH2:22][CH2:23]1)[CH3:17] |f:0.1.2,^1:30|
|
Name
|
|
Quantity
|
1.61 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O.C(C)(=O)O.IC1=CC=CC=C1
|
Name
|
2-(1-ethylcyclohexyl)ethanol
|
Quantity
|
708 mg
|
Type
|
reactant
|
Smiles
|
C(C)C1(CCCCC1)CCO
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1(CCCC(N1[O])(C)C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OCC
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 15 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
was then washed with 10% aqueous sodium thiosulfate, 1N hydrochloric acid and saturated aqueous sodium hydrogencarbonate in that order
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Reaction Time |
15 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)C1(CCCCC1)CC=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.54 g | |
YIELD: CALCULATEDPERCENTYIELD | 220.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |